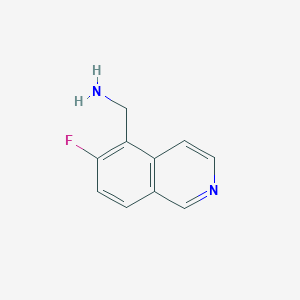

(6-Fluoroisoquinolin-5-yl)methanamine

Description

Properties

IUPAC Name |

(6-fluoroisoquinolin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVJGGFWBBVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 6-Nitro-isoquinoline Derivatives

A common route to 6-aminoisoquinoline derivatives involves the reduction of 6-nitroisoquinoline precursors. For the fluorinated analogue, 6-fluoro-5-nitroisoquinoline or its halogenated derivatives can be used as starting materials.

- Starting material: 1,3-dichloro-6-nitroisoquinoline or 6-nitro-5-fluoroisoquinoline

- Reduction conditions: Catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid, or tin(II) chloride)

- Solvent: Polar protic solvents such as methanol or ethanol are preferred for solubility and reaction efficiency

- Outcome: Conversion to 6-aminoisoquinoline derivatives with high purity (>99% by HPLC)

This route is well-documented in patent literature describing the preparation of 6-aminoisoquinoline intermediates for kinase inhibitor synthesis.

Purification and Salt Formation

After reduction, the amino compound is often purified by:

- Filtration through nylon or PTFE filters

- Acid-base extraction cycles using acidic solutions (e.g., citric acid 5%) and basic solutions (e.g., ammonium hydroxide or potassium hydroxide)

- Crystallization from ethanol suspensions with controlled heating (around 75 °C) and slow cooling over 16 hours to obtain pure solid samples

Salt formation with various acids (e.g., tartaric, lactic, methanesulfonic, hydrochloric acids) is used to isolate stable, crystalline forms of the amine, facilitating handling and storage.

Installation of the Methanamine Side Chain

Reductive Amination Approach

To introduce the methanamine group at the 5-position of the isoquinoline ring, reductive amination is a key method:

- Intermediate: 6-fluoroisoquinoline-5-carbaldehyde or chloromethyl derivatives (e.g., 1-chloromethyl-6-fluoroisoquinoline)

- Amination reagent: Ammonia or primary amines such as butane-1,4-diamine derivatives

- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used for mild reductive amination

- Solvent: Dichloromethane or toluene under reflux or room temperature conditions

- Outcome: Formation of (6-fluoroisoquinolin-5-yl)methanamine with good yields

This strategy is supported by synthetic schemes reported for isoquinoline-based CXCR4 antagonists, where chloromethyl isoquinoline intermediates undergo nucleophilic substitution with amines followed by deprotection steps.

Alkylation of Amines

Alternatively, direct alkylation of amines with chloromethyl isoquinoline derivatives can be performed:

- Base: Potassium carbonate (K2CO3) or other mild bases to deprotonate the amine

- Temperature: Reflux conditions to promote substitution

- Purification: Acidic cleavage of protecting groups (e.g., Boc) and subsequent purification yields the target amine

Preparation of Fluorinated Isoquinoline Precursors

The fluorinated isoquinoline core is prepared through sulfonylation and halogenation steps:

- Starting material: 4-fluoroisoquinoline or its salts

- Sulfonylation: Reaction with sulfuric anhydride with or without sulfuric acid to form 4-fluoroisoquinoline-5-sulfonic acid

- Halogenation: Conversion of sulfonic acid to sulfonyl halide using halogenating reagents

- Advantages: One-pot synthesis with efficient separation and purification, reducing cost and time

These fluorinated intermediates serve as key building blocks for subsequent functionalization to methanamine derivatives.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material | Reagents/Conditions | Solvent | Outcome | Purity/Yield |

|---|---|---|---|---|---|---|

| 1 | Reduction | 6-nitro-5-fluoroisoquinoline | Catalytic hydrogenation or chemical reduction | Methanol/Ethanol | 6-amino-5-fluoroisoquinoline | >99% purity (HPLC) |

| 2 | Sulfonylation & Halogenation | 4-fluoroisoquinoline | Sulfuric anhydride, halogenating reagent | - | 4-fluoroisoquinoline-5-sulfonyl halide | High yield, one-pot |

| 3 | Reductive amination | 1-chloromethyl-6-fluoroisoquinoline | NaBH(OAc)3, amine | DCM or Toluene | This compound | Good yield |

| 4 | Alkylation | 6-fluoroisoquinoline derivative | K2CO3, amine | Reflux in suitable solvent | Aminomethyl isoquinoline derivatives | Moderate to high yield |

| 5 | Purification | Crude amine product | Acid-base extraction, crystallization | Ethanol, aqueous acids/bases | Pure amine salt | >99% purity |

Research Findings and Optimization Notes

- Solvent choice is critical for solubility and reaction efficiency; polar protic solvents like methanol and ethanol are favored in reduction and purification steps.

- Temperature control during crystallization (e.g., heating to 75 °C followed by slow cooling) improves product purity and crystallinity.

- Use of protecting groups (e.g., Boc) facilitates selective amine functionalization and can be removed under acidic conditions without degrading the isoquinoline core.

- One-pot sulfonylation and halogenation of fluorinated isoquinolines streamline intermediate preparation, reducing reaction times and purification complexity.

- The methodologies allow for high purity (>99%) and scalability, important for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

(6-Fluoroisoquinolin-5-yl)methanamine has been investigated for its role as a therapeutic agent in treating neurological disorders. Its structure facilitates interaction with specific biological targets, including enzymes and receptors, which is crucial for drug efficacy. The presence of fluorine enhances its binding affinity, potentially improving therapeutic outcomes in conditions such as stroke and other cerebrovascular disorders .

Case Studies:

- Cerebrovascular Disorders: Research indicates that compounds similar to this compound can act as suppressors for cerebrovascular spasms, making them useful in preventing conditions like cerebral infarction and hemorrhage .

- Enzyme Inhibition: Studies have shown that the compound exhibits inhibitory effects on certain enzymes, which could be beneficial in developing drugs for various diseases, including cancer and neurodegenerative disorders .

Mechanisms of Action:

The compound's halogen substituents significantly influence its biological activity by enhancing reactivity and binding properties. This characteristic is vital for its interaction with biological targets, leading to potential therapeutic applications.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to neurological disorders. |

| Receptor Binding | Binds to receptors implicated in various diseases, enhancing therapeutic efficacy. |

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that introduce the fluoro group into the isoquinoline structure. Understanding the synthesis pathways is essential for developing analogs with improved properties.

| Synthesis Step | Description |

|---|---|

| Fluorination | Introduction of the fluorine atom at the 6-position of isoquinoline. |

| Amination | Conversion of the corresponding halide to methanamine. |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine | Bromine and fluorine substituents | Enhanced reactivity due to bromine |

| (7-Fluoroisoquinolin-5-yl)methanamine | Fluorine at position 7 | Different binding affinity compared to 6-positioned variants |

Mechanism of Action

The mechanism of action of (6-Fluoroisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with the active site residues, facilitating the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include methanamine derivatives attached to diverse heterocyclic systems (Table 1).

Table 1: Structural Comparison of Methanamine Derivatives

Key Observations :

Physicochemical Properties

Limited solubility data exists for the target compound, but inferences can be drawn from analogues (Table 2).

Table 2: Solubility and Physicochemical Comparisons

Analysis :

- The target compound’s fluorinated isoquinoline structure suggests lower aqueous solubility compared to smaller amines like benzenemethanamine but higher lipophilicity, favoring blood-brain barrier penetration .

Key Findings :

- Methanamine derivatives with thiourea or tetrazolyl groups () show promise in antimicrobial and anti-inflammatory applications. The target compound’s isoquinoline core may enhance binding to bacterial or inflammatory targets.

- Fluorine substitution in isoquinoline could improve pharmacokinetics over non-fluorinated analogues, though direct evidence is lacking .

Biological Activity

(6-Fluoroisoquinolin-5-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 177.18 g/mol. The presence of the fluorine atom at the 6-position of the isoquinoline structure significantly influences its biological properties, particularly in terms of lipophilicity and binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Studies have shown that fluorination can enhance the binding affinity and selectivity of compounds for their targets, which is crucial for their efficacy in therapeutic applications.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, particularly in cancer and neurological disorders.

- Receptor Interactions : It may also act as a ligand for certain receptors, modulating signaling pathways that are critical for cellular function.

Structure-Activity Relationship (SAR)

Fluorination at the 6-position has been shown to enhance the potency of isoquinoline derivatives. Research indicates that compounds with fluorine substitutions exhibit improved pharmacokinetic properties and increased efficacy against various cancer cell lines.

| Compound Name | Fluorination Position | Biological Activity |

|---|---|---|

| HCT-13 | 6 | Potent against pancreatic and lung cancer models (IC50 in nM range) |

| HCT-8 | 4 | Less potent than HCT-13 but still effective against certain cancer types |

| HCT-1 | None | Baseline activity for comparison |

Case Studies

- Anticancer Activity : In a study published in RSC Medicinal Chemistry, HCT-13 demonstrated significant cytotoxicity against various cancer models, with IC50 values in the low nanomolar range. The study highlighted that fluorination at the 6-position enhanced ligand-receptor interactions, leading to increased therapeutic efficacy .

- Copper Chelation : Another study explored the role of copper in enhancing the activity of isoquinoline derivatives like HCT-13. The presence of copper ions was found to potentiate the anticancer effects, suggesting a synergistic mechanism involving metal chelation .

Research Findings

Recent findings emphasize the importance of fluorination in drug design:

- Increased Lipophilicity : Fluorinated compounds often exhibit higher lipophilicity, which can improve membrane permeability and bioavailability.

- Enhanced Selectivity : Fluorination can also lead to greater selectivity for target proteins, reducing off-target effects and improving safety profiles.

Q & A

Q. What experimental approaches validate mechanistic hypotheses in catalysis?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare to probe rate-limiting steps.

- In-situ IR spectroscopy : Track intermediate formation during reactions.

- DFT calculations : Use Gaussian to model transition states and activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.